(R)-(+)-2-Methyl-2-propanesulfinamide
Overview
Description
®-(+)-2-Methyl-2-propanesulfinamide: is a chiral auxiliary compound widely used in organic synthesis. It is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. The compound has the molecular formula C4H11NOS and a molecular weight of 121.20 g/mol .
Scientific Research Applications
Chemistry:
Chiral Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a ligand in various catalytic reactions, including asymmetric hydrogenation.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes by binding to their active sites.
Medicine:
Drug Development: Used in the synthesis of chiral drugs and pharmaceutical intermediates.
Industry:
Material Science: Utilized in the synthesis of chiral materials and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alternative Methods: Other methods include the use of different chiral catalysts and varying the reaction conditions to optimize yield and purity.
Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized versions of the above methods. The reaction conditions are carefully controlled to ensure high yield and purity, and the product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-(+)-2-Methyl-2-propanesulfinamide can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles, including amines and alcohols, can be used under basic or acidic conditions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Substituted Sulfinamides: Formed from nucleophilic substitution reactions.
Mechanism of Action
Molecular Targets and Pathways: ®-(+)-2-Methyl-2-propanesulfinamide exerts its effects primarily through its ability to induce chirality in chemical reactions. It acts as a chiral auxiliary, forming temporary covalent bonds with substrates and guiding the formation of chiral products. This mechanism is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially .
Comparison with Similar Compounds
(S)-(-)-2-Methyl-2-propanesulfinamide: The enantiomer of ®-(+)-2-Methyl-2-propanesulfinamide, used in similar applications but induces the opposite chirality.
tert-Butanesulfinamide: Another chiral sulfinamide used in asymmetric synthesis.
®-(+)-α-Methylbenzylamine: A chiral amine used in the synthesis of chiral compounds.
Uniqueness: ®-(+)-2-Methyl-2-propanesulfinamide is unique due to its high efficiency and selectivity in inducing chirality. Its ability to form stable intermediates and its versatility in various chemical reactions make it a preferred choice in asymmetric synthesis .
Properties
IUPAC Name |
(R)-2-methylpropane-2-sulfinamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESUXLKAADQNTB-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449939 | |
Record name | (R)-(+)-2-Methyl-2-propanesulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196929-78-9 | |
Record name | (R)-2-Methylpropane-2-sulfinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196929-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(+)-2-Methyl-2-propanesulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-methylpropane-2-sulfinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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